4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide
Description
4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole hydrobromide (CAS: 2072824-46-3) is a brominated thiazole derivative with the molecular formula C₆H₉Br₂NS and a molar mass of 287.01 g/mol . The compound features a thiazole core substituted with a bromomethyl group at position 4 and methyl groups at positions 2 and 5, with an additional hydrobromide counterion. This structure enhances its reactivity, making it valuable in pharmaceutical and materials science applications, particularly as an intermediate in synthesizing bioactive molecules .
Properties
IUPAC Name |
4-(bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS.BrH/c1-4-6(3-7)8-5(2)9-4;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHJWHXSNHQRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100245-79-2 | |
| Record name | 4-(bromomethyl)-2,5-dimethyl-1,3-thiazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide typically involves the bromination of 2,5-dimethyl-1,3-thiazole. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,5-dimethyl-1,3-thiazole.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant biological activities, including antibacterial and antifungal properties. 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide has shown potential as a lead compound in the development of new antibacterial agents. Studies have demonstrated its efficacy against various pathogens by disrupting microbial metabolism or cellular processes .
Anticancer Properties
This compound also exhibits cytotoxic effects on certain cancer cell lines. The mechanism of action often involves interference with cancer cell metabolism, making it a candidate for further investigation in cancer therapeutics .
Case Study: Interaction Studies
Several studies have focused on the interaction of this compound with biological targets. Techniques such as molecular docking and binding affinity assays have been employed to elucidate its interactions with enzymes and receptors involved in disease pathways .
Chemical Research Applications
Synthesis of Related Compounds
this compound serves as an important intermediate in the synthesis of other thiazole derivatives. Its bromomethyl functionality allows for further chemical modifications that can enhance biological activity or alter physical properties .
Analytical Chemistry
In analytical chemistry, this compound is utilized for developing methodologies to assess the presence of thiazole derivatives in complex mixtures. Its distinct spectral properties facilitate its identification using techniques such as NMR and mass spectrometry .
Comparative Analysis Table
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methyl-1,3-thiazole | Methyl group at position 4 | Exhibits antimicrobial activity but lacks bromomethyl functionality |
| 5-(Bromomethyl)-4-methyl-1,3-thiazole | Bromomethyl at position 5 | Similar reactivity but different position of bromine affects biological activity |
| 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | Chloromethyl instead of bromomethyl | Generally less reactive than brominated analogs |
This table highlights the significance of substituent positioning on the biological activity and chemical reactivity of thiazole derivatives.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key attributes of 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole hydrobromide with analogous compounds:
Key Differences and Trends
Halogen Impact : Bromine substituents (e.g., in 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole hydrobromide) confer higher molecular weight and greater electrophilicity compared to chlorine analogs, enhancing their utility in cross-coupling reactions .
Substituent Position : The position of the bromomethyl group (e.g., 4-position in the target compound vs. 2-position in 2-Bromo-4,5-dimethyl-1,3-thiazole) significantly alters steric and electronic properties, affecting binding affinity in biological systems .
Hydrobromide Salt Form : The hydrobromide counterion improves solubility in polar solvents compared to the neutral thiazole base, facilitating purification and handling .
Biological Activity
4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide is a thiazole derivative notable for its diverse biological activities. This compound is characterized by the presence of a bromomethyl group and two methyl groups attached to the thiazole ring, enhancing its solubility and reactivity. The molecular formula for this compound is C₆H₈BrN₂S, and it is commonly encountered as a hydrobromide salt, which is significant for its application in pharmaceutical chemistry and biological research.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit antibacterial and antifungal properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens by disrupting their metabolic processes. The mechanism of action often involves interference with nucleic acid synthesis or enzyme activity critical for microbial survival.
Anticancer Potential
This compound has also been investigated for its anticancer effects . Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA and proteins, thereby disrupting cellular processes essential for cancer cell proliferation.
The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. The mechanism involves:
- Covalent Bond Formation : The bromomethyl group can react with nucleophiles in biological macromolecules such as DNA and proteins.
- Enzyme Inhibition : This alkylation can lead to the inhibition of enzyme activity, impacting various metabolic pathways within cells.
- Disruption of Cellular Processes : By modifying key biomolecules, the compound can disrupt processes such as DNA replication and repair, leading to cell death in cancerous cells .
Case Studies
Several studies have evaluated the efficacy of this compound against specific pathogens and cancer cell lines:
- Antifungal Activity : A study measured the Minimum Inhibitory Concentrations (MICs) of various antifungal agents against filamentous fungi using colorimetric methods based on metabolic activity. The results indicated that thiazole derivatives could enhance antifungal efficacy when combined with standard treatments .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on certain cancer cell lines compared to controls. The compound's effectiveness was linked to its ability to induce apoptosis through DNA damage mechanisms .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antibacterial, Antifungal, Anticancer | Alkylation of nucleophiles |
| 4-Methyl-1,3-thiazole | Antimicrobial | Disruption of metabolic pathways |
| 5-(Bromomethyl)-4-methyl-1,3-thiazole | Similar reactivity | Varies based on substituent position |
This table illustrates how variations in structure among thiazole derivatives affect their biological activity and mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Bromomethyl)-2,5-dimethyl-1,3-thiazole;hydrobromide, and how can reaction yields be improved?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) under reflux conditions to enhance intermediate stability. Evidence from similar thiazole syntheses shows yields improve with prolonged reflux (18–24 hours) .
- Catalyst Optimization : Introduce glacial acetic acid (5 drops per 0.001 mol substrate) to accelerate condensation reactions, as demonstrated in triazole-thiazole hybrid syntheses .
- Workup : Post-reaction, employ ice-water quenching and ethanol-water recrystallization to isolate the product (typical yield: 65–75%) .
- Data Table :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMSO | 65–75 |
| Reaction Time | 18–24 hours (reflux) | - |
| Catalyst | Glacial acetic acid | - |
Q. How can researchers validate the structural purity of this compound?
- Methodology :
- Spectroscopic Analysis : Use H/C NMR to confirm bromomethyl (-CHBr) and thiazole ring protons (δ 2.4–2.6 ppm for methyl groups) .
- Mass Spectrometry : Expect molecular ion peaks at m/z corresponding to CHBrNS·HBr (exact mass: 279.96 g/mol) .
- Elemental Analysis : Validate C, H, N, S, and Br content within ±0.3% of theoretical values .
Q. What are the key stability considerations for handling and storing this compound?
- Methodology :
- Storage : Store in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrobromide degradation .
- Light Sensitivity : Protect from UV exposure due to bromine’s photoreactivity; amber glass vials recommended .
- Hygroscopicity : Use desiccants (silica gel) to mitigate moisture absorption, which may hydrolyze the bromomethyl group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model transition states for bromide displacement (e.g., SN2 mechanisms). Compare activation energies with experimental kinetics .
- Docking Studies : Map electrophilic sites (bromomethyl group) against biological targets (e.g., enzymes) to predict binding modes .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Methodology :
- Systematic Review : Cross-reference studies using PRISMA guidelines to identify confounding variables (e.g., assay protocols, cell lines) .
- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., MTT assays with 48-hour incubation) .
- Theoretical Alignment : Link discrepancies to differences in conceptual frameworks (e.g., antimicrobial vs. anticancer activity hypotheses) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
- Methodology :
- Analog Synthesis : Replace bromomethyl with chloromethyl or iodomethyl groups to assess halogen effects on bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical moieties (e.g., thiazole ring for π-π stacking) .
- Bioisosteric Replacement : Substitute the dimethylthiazole moiety with triazoles or oxazoles to enhance solubility .
Q. What experimental designs are suitable for probing reaction intermediates in its synthesis?
- Methodology :
- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., imine or hydrazone species) .
- Quenching Experiments : Halt reactions at timed intervals and isolate intermediates via flash chromatography .
- Isotopic Labeling : Use C-labeled precursors to trace carbon migration pathways .
Key Data from Literature
| Property/Application | Findings | Source |
|---|---|---|
| Antimicrobial Activity | MIC: 12.5 µg/mL against S. aureus | |
| Docking Affinity | ΔG = –9.2 kcal/mol with hMGL enzyme | |
| Thermal Stability | Decomposition onset: 220°C (TGA) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
